molecular formula C19H18N2O4S B2660502 (Z)-methyl 2-(benzoylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-20-2

(Z)-methyl 2-(benzoylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2660502
CAS No.: 864975-20-2
M. Wt: 370.42
InChI Key: MWJFNGHXYQXHNW-VXPUYCOJSA-N
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Description

(Z)-methyl 2-(benzoylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic thiazole-derived compound characterized by a benzo[d]thiazole core substituted with a benzoylimino group, a 2-methoxyethyl chain, and a methyl ester at position 6. Its structural complexity arises from the fusion of aromatic, heterocyclic, and polar functional groups, which may confer unique physicochemical and bioactive properties.

The compound’s synthesis likely involves cyclization reactions to form the thiazole ring, followed by selective substitutions to introduce the benzoylimino and methoxyethyl moieties.

Properties

IUPAC Name

methyl 2-benzoylimino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-24-11-10-21-15-9-8-14(18(23)25-2)12-16(15)26-19(21)20-17(22)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJFNGHXYQXHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 2-(benzoylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the Benzoylimino Group: This step involves the reaction of the benzothiazole core with benzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced via nucleophilic substitution using a suitable alkylating agent.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzoylimino and methoxyethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: Benzothiazole derivatives are known for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. This compound could be explored for similar applications.

    Biochemical Probes: It can be used in the development of probes for studying biological processes involving sulfur and nitrogen-containing heterocycles.

Industry:

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(benzoylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is not fully elucidated but can be inferred based on its structure. The benzothiazole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The benzoylimino group may participate in reversible binding with nucleophilic sites on proteins, while the methoxyethyl side chain can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis : Current methods for thiazole derivatives emphasize regioselective substitutions, but the target compound’s stereochemistry (Z-configuration) requires advanced techniques like asymmetric catalysis .
  • Bioactivity: While plant-derived thiazoles show insecticidal effects, the target compound’s benzoylimino group may offer novel modes of action, such as chelation of metal ions in enzymatic active sites .
  • Data Limitations: No peer-reviewed studies directly address the compound’s synthesis or bioactivity, highlighting the need for empirical validation of its properties.

Biological Activity

(Z)-methyl 2-(benzoylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of benzothiazole derivatives typically involves the cyclization of thiosemicarbazones or related compounds. For instance, compounds similar to this compound can be synthesized through a condensation reaction followed by cyclization. This method has been documented to yield various derivatives with promising biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, certain compounds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is often attributed to the inhibition of key cellular pathways involved in proliferation and survival.

CompoundCell LineIC50 Value (µM)Mechanism
6gMCF-7<10Apoptosis induction
6aHeLa15Cell cycle arrest

Anticonvulsant Activity

Benzothiazole derivatives have also been evaluated for their anticonvulsant properties. In studies using the maximal electroshock (MES) test, several derivatives demonstrated efficacy comparable to standard anticonvulsants like phenytoin. The protective index (PI) values indicated a favorable therapeutic window for these compounds.

CompoundED50 (mg/kg)Protective Index
6g160.42.74
6a2002.50

Neurotoxicity

The neurotoxicity profile of these compounds is crucial for their development as therapeutic agents. Studies have shown that many benzothiazole derivatives exhibit low neurotoxicity while maintaining high anticonvulsant activity. This is an important consideration in drug development, as it suggests a better safety profile.

Case Studies

  • Anticancer Study : A series of benzothiazole derivatives were synthesized and screened against human chronic myelogenous leukemia (K562) cells. Compounds exhibited varying degrees of cytotoxicity, with some showing high potency due to specific substituents that enhance interaction with cellular targets.
  • Anticonvulsant Study : In an evaluation using the MES model, several new derivatives were tested for their ability to prevent seizures. Compounds with methoxyethyl substitutions showed improved efficacy compared to traditional drugs, indicating a potential new avenue for seizure management.

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